molecular formula C28H37FO7 B12298195 Lumibetamethasone Dipropionate

Lumibetamethasone Dipropionate

Cat. No.: B12298195
M. Wt: 504.6 g/mol
InChI Key: FWXYEFWZQWSKIP-PWBSMUJNSA-N
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Description

Lumibetamethasone Dipropionate is a synthetic glucocorticoid steroid with potent anti-inflammatory and immunosuppressive properties. It is primarily used in topical formulations to treat various skin conditions such as eczema, psoriasis, and dermatitis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Lumibetamethasone Dipropionate typically involves the esterification of betamethasone with propionic acid. The process begins with the preparation of betamethasone, which is then reacted with propionic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound often employs advanced techniques such as wet milling and freeze-drying to enhance the stability and solubility of the compound. The medium grinding method is commonly used to prepare nanosuspensions of the compound, which are then solidified using freeze-drying technology .

Chemical Reactions Analysis

Types of Reactions

Lumibetamethasone Dipropionate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, as well as substituted compounds with modified functional groups .

Scientific Research Applications

Lumibetamethasone Dipropionate has a wide range of scientific research applications:

Mechanism of Action

Lumibetamethasone Dipropionate exerts its effects by binding to glucocorticoid receptors, leading to the inhibition of phospholipase A2 and subsequent reduction in the synthesis of arachidonic acid derivatives such as prostaglandins and leukotrienes. This results in decreased inflammation and immune response. The compound also promotes the expression of anti-inflammatory genes like interleukin-10 .

Comparison with Similar Compounds

Similar Compounds

  • Betamethasone Dipropionate
  • Betamethasone Valerate
  • Betamethasone Sodium Phosphate

Uniqueness

Lumibetamethasone Dipropionate is unique due to its enhanced stability and solubility, which are achieved through advanced preparation methods such as wet milling and freeze-drying. This makes it more effective in topical formulations compared to other similar compounds .

Properties

Molecular Formula

C28H37FO7

Molecular Weight

504.6 g/mol

IUPAC Name

[2-[(1R,2R,10S,11S,13S,14R,15S,17S)-1-fluoro-17-hydroxy-2,13,15-trimethyl-4-oxo-14-propanoyloxy-14-pentacyclo[8.7.0.02,7.03,7.011,15]heptadec-5-enyl]-2-oxoethyl] propanoate

InChI

InChI=1S/C28H37FO7/c1-6-21(33)35-14-20(32)28(36-22(34)7-2)15(3)12-17-16-8-10-26-11-9-18(30)23(26)25(26,5)27(16,29)19(31)13-24(17,28)4/h9,11,15-17,19,23,31H,6-8,10,12-14H2,1-5H3/t15-,16-,17-,19-,23?,24-,25+,26?,27-,28-/m0/s1

InChI Key

FWXYEFWZQWSKIP-PWBSMUJNSA-N

Isomeric SMILES

CCC(=O)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]([C@]3([C@H]2CCC45[C@]3(C4C(=O)C=C5)C)F)O)C)C)OC(=O)CC

Canonical SMILES

CCC(=O)OCC(=O)C1(C(CC2C1(CC(C3(C2CCC45C3(C4C(=O)C=C5)C)F)O)C)C)OC(=O)CC

Origin of Product

United States

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